molecular formula C9H13ClN2S B2518217 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine CAS No. 339104-71-1

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Cat. No.: B2518217
CAS No.: 339104-71-1
M. Wt: 216.73
InChI Key: QDFNRYQWJPYGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine ( 339104-71-1) is a chemical intermediate of significant interest in the research and development of novel agrochemicals, particularly insecticides . The compound features a piperidine moiety linked to a 2-chlorothiazole ring, a structural motif prevalent in bioactive molecules . This scaffold is a key building block in the synthesis of piperidine derivatives investigated for their use as insecticides, acaricides, molluscicides, and nematicides . Its research value lies in its role as a precursor for constructing more complex molecules that act on insect nicotinic acetylcholine receptors (nAChRs), a common mode of action for several commercial pest control agents . Researchers utilize this compound to explore structure-activity relationships and develop new active ingredients with potential efficacy against a range of agricultural pests. Chemical Identifiers: • CAS Number: 339104-71-1 • Molecular Formula: C₉H₁₃ClN₂S • Molecular Weight: 216.73 g/mol This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-chloro-5-(piperidin-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2S/c10-9-11-6-8(13-9)7-12-4-2-1-3-5-12/h6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFNRYQWJPYGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of the 2-Chloro-1,3-Thiazole Moiety in Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-chloro-1,3-thiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a versatile building block in the synthesis of a wide array of biologically active molecules.[1] Its incorporation into drug candidates, often alongside a piperidine ring, offers a unique combination of physicochemical properties that can enhance therapeutic efficacy. However, the inherent reactivity of this chlorinated heterocyclic system presents significant challenges to the thermodynamic stability of the final drug substance. Understanding and mitigating these stability issues are paramount for successful drug development, ensuring both the safety and potency of the therapeutic agent over its shelf life.[2]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and address the thermodynamic stability of piperidine compounds containing the 2-chloro-1,3-thiazole moiety. By integrating theoretical principles with practical experimental and computational methodologies, this document aims to equip scientists with the necessary tools to navigate the complexities of this important chemical entity.

I. Theoretical Underpinnings of 2-Chloro-1,3-Thiazole Stability

The thermodynamic stability of a molecule is intrinsically linked to its electronic and structural features.[3] For the 2-chloro-1,3-thiazole ring, several key factors govern its inherent reactivity and potential degradation pathways.

Electronic Properties of the Thiazole Ring

The 1,3-thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom.[4] The nitrogen atom, being more electronegative than carbon, imparts an electron-withdrawing effect on the ring, creating a region of electron deficiency, particularly at the C2 position.[4][5] This inherent electronic characteristic makes the C2 carbon highly susceptible to nucleophilic attack.[4] The presence of a chlorine atom at this position further enhances this electrophilicity, making the C-Cl bond a primary site of reactivity.[5]

The Role of the Piperidine Moiety

The inclusion of a piperidine ring, a common basic nitrogenous heterocycle in pharmaceuticals, introduces a potent internal nucleophile into the molecular structure. The secondary amine of the piperidine can, under certain conditions, act as a nucleophile, potentially leading to intramolecular reactions with the electrophilic 2-chloro-1,3-thiazole ring. The conformational flexibility of the piperidine ring and its proximity to the thiazole moiety are critical factors influencing the likelihood of such intramolecular events.

II. Primary Degradation Pathways

Forced degradation studies, which deliberately expose a drug substance to harsh conditions, are essential for identifying potential degradation pathways.[6][7][8] For piperidine compounds containing a 2-chloro-1,3-thiazole moiety, the principal degradation routes are anticipated to be nucleophilic substitution, hydrolysis, oxidation, and photolysis.

Nucleophilic Aromatic Substitution (SNAr)

The most probable degradation pathway involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position of the thiazole ring.[5][9] The electron-deficient nature of the C2 carbon makes it a prime target for nucleophiles.[4]

  • Intramolecular Cyclization: The piperidine nitrogen can act as an intramolecular nucleophile, leading to the formation of a fused ring system. This is a significant concern, as the resulting degradant will have a substantially different structure and likely altered biological activity and toxicity profile.

  • Intermolecular Reactions: In the presence of external nucleophiles (e.g., water, buffer components, or even other drug molecules), intermolecular SNAr can occur, leading to a variety of degradation products.

The general mechanism for SNAr on the 2-chlorothiazole ring proceeds through a two-step addition-elimination process, forming a transient, negatively charged Meisenheimer-like intermediate.[10] The stability of this intermediate is a key determinant of the reaction rate.

Hydrolysis

Hydrolysis represents another critical degradation pathway, particularly for drug products formulated in aqueous media.[2] The C-Cl bond of the 2-chloro-1,3-thiazole is susceptible to hydrolytic cleavage, which can be catalyzed by either acidic or basic conditions.[11] This reaction typically results in the formation of a 2-hydroxy-1,3-thiazole derivative. The rate of hydrolysis is often pH-dependent, with thiazolium salts showing rapid decomposition at pH values around 8.[12] Studies on related thiazoline structures have shown that they can be quite stable in strongly acidic conditions but hydrolyze more readily in neutral or near-neutral solutions.[13]

Oxidation

The sulfur atom within the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[11] This oxidation can destabilize the aromaticity of the ring, potentially leading to subsequent ring cleavage.[11] Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light.[14]

Photodegradation

Many heterocyclic compounds are susceptible to degradation upon exposure to light.[15] For thiazole-containing compounds, UV light can induce ring cleavage, often initiated by the breaking of a sulfur-carbon bond.[11] Photodegradation can also proceed via a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to form various degradation products.[15] The presence of aryl ring substituents on the thiazole can influence its susceptibility to this degradation pathway.[15]

Visualizing Degradation: A Conceptual Workflow

The following diagram illustrates the potential degradation pathways for a piperidine compound featuring a 2-chloro-1,3-thiazole moiety.

G cluster_0 Primary Degradation Pathways cluster_1 SNAr Products cluster_2 Hydrolysis Product cluster_3 Oxidation Products cluster_4 Photodegradation Products A 2-Chloro-1,3-Thiazole Piperidine Compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Hydrolysis A->C D Oxidation A->D E Photodegradation A->E F Intramolecular Cyclization Product B->F Intramolecular G Intermolecular Substitution Product B->G Intermolecular H 2-Hydroxy-1,3-Thiazole Derivative C->H I Thiazole Sulfoxide/Sulfone D->I K Ring Cleavage Products E->K L Rearranged Isomers E->L J Ring Cleavage Products I->J

Caption: Potential degradation pathways for a 2-chloro-1,3-thiazole piperidine compound.

III. Experimental Assessment of Thermodynamic Stability

A robust experimental strategy is essential for quantifying the thermodynamic stability of a drug candidate and identifying its degradation products.[7] This typically involves a combination of forced degradation studies and long-term stability testing under various conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment, providing critical insights into the degradation profile of a drug substance in a relatively short timeframe.[6][7][16] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and distribution.[7]

Protocol: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the 2-chloro-1,3-thiazole piperidine compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A common industry-accepted target for degradation is between 5-20%.[6]

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.[11]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature or a specified elevated temperature for a defined period.[11]

    • Thermal Degradation: Heat a solid sample or a solution of the compound at a high temperature (e.g., 80°C) for a defined period.[11]

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A dark control sample should be run in parallel.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Quantify the amount of the parent compound remaining and the formation of any degradation products.

Stress ConditionTypical Reagent/ConditionPotential Degradation Product(s)
Acid Hydrolysis 0.1 N - 1 N HCl, elevated temperature2-Hydroxy-1,3-thiazole derivative, ring-opened products
Base Hydrolysis 0.1 N - 1 N NaOH, elevated temperature2-Hydroxy-1,3-thiazole derivative, intramolecular cyclization product
Oxidation 3-30% H₂O₂, room or elevated temperatureThiazole sulfoxide/sulfone, N-oxides
Thermal Degradation Dry heat (e.g., 80-105°C)Various decomposition products
Photodegradation ICH Q1B compliant light sourcePhotorearranged isomers, ring-cleavage products
Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is crucial for accurately assessing the degradation of the parent compound and quantifying the formation of degradation products.[18][19][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.[18][19][20][21][22]

Workflow: Stability-Indicating HPLC Method Development

G cluster_0 Method Development Workflow A Select Initial Conditions (Column, Mobile Phase) B Inject Unstressed Sample A->B C Inject Stressed Samples (Forced Degradation) B->C D Evaluate Peak Shape & Resolution C->D E Optimize Mobile Phase & Gradient D->E E->D F Assess Peak Purity E->F G Method Validation (ICH Guidelines) F->G H Final Stability-Indicating Method G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable thermal analysis techniques for assessing the solid-state stability of a compound.[23][24]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[23] It can provide information on melting point, phase transitions, and decomposition events.[24]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information about thermal decomposition and solvent loss.

These techniques are particularly useful for identifying potential solid-state stability issues, such as polymorphism or the presence of solvates, which can impact the overall thermodynamic stability of the drug substance.

IV. Computational Approaches to Stability Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules.[3][25] These methods can provide valuable insights early in the drug discovery process, helping to prioritize candidates and guide experimental design.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][26] It can be employed to:

  • Calculate Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated to assess the relative stability of different isomers or conformers.[3]

  • Model Reaction Pathways: The transition states and activation energies for potential degradation reactions, such as intramolecular cyclization or hydrolysis, can be calculated to predict the likelihood of these pathways.

  • Predict Reactivity Indices: Global reactivity parameters like chemical hardness, softness, and electrophilicity can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[26] A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability.[26]

Molecular Dynamics (MD) Simulations

MD simulations can be used to explore the conformational landscape of the piperidine-thiazole system in different solvent environments.[25] This can help to:

  • Identify Low-Energy Conformations: Determine the preferred spatial arrangement of the piperidine and thiazole rings.

  • Assess Proximity of Reactive Centers: Quantify the distance and orientation between the piperidine nitrogen and the C2-chloro position of the thiazole, providing insights into the probability of intramolecular reactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models use statistical methods to correlate molecular descriptors with experimental data.[27] While not a direct measure of thermodynamic stability, these models can be developed to predict properties related to stability, such as degradation rates under specific conditions, based on the structural features of a series of related compounds.

V. Mitigation Strategies and Formulation Considerations

A thorough understanding of the degradation pathways of the 2-chloro-1,3-thiazole moiety is crucial for developing effective mitigation strategies.

  • Structural Modification: In early-stage drug discovery, it may be possible to modify the structure of the molecule to enhance its stability. This could involve replacing the chlorine atom with a less reactive leaving group or altering the linker between the piperidine and thiazole rings to disfavor intramolecular reactions.

  • pH Control: For formulations, maintaining the pH in a range where the compound exhibits maximum stability is critical. Buffering agents can be used to control the pH of liquid formulations.

  • Excipient Compatibility: Thorough screening of excipients is necessary to ensure they do not contain reactive impurities (e.g., peroxides, aldehydes) that could accelerate degradation.[28]

  • Packaging: For light-sensitive compounds, the use of light-protective packaging is essential.[17] Similarly, packaging that provides a barrier to moisture can help to prevent hydrolysis.

  • Solid-State Form Selection: The choice of the crystalline form (polymorph) or salt form of the drug substance can have a significant impact on its stability. A comprehensive solid-state characterization should be performed to identify the most stable form.

Conclusion

The 2-chloro-1,3-thiazole moiety is a valuable component in the design of novel piperidine-containing pharmaceuticals. However, its inherent electronic properties present a significant challenge to the thermodynamic stability of these compounds. A proactive and integrated approach, combining theoretical understanding, rigorous experimental testing, and insightful computational modeling, is essential for characterizing and mitigating potential degradation pathways. By implementing the strategies outlined in this guide, researchers and drug development professionals can enhance the likelihood of developing safe, effective, and stable medicines that leverage the therapeutic potential of this important heterocyclic scaffold.

References

  • Benchchem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Benchchem. (n.d.). Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.
  • Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Baertschi, S. W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Chaires, J. B. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Fiveable. (n.d.). Computational Thermodynamic Properties.
  • ResearchGate. (2025). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen.
  • ResearchGate. (2025). Reductive ring opening of thiazoles.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • NPL. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
  • MDPI. (2025). Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance.
  • RSC Publishing. (n.d.). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • PMC. (2025). Predicting thermodynamic stability of inorganic compounds using ensemble machine learning based on electron configuration.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties.
  • SpringerLink. (n.d.). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • IJIRT. (2020). Degradation Pathway of Pharmaceutical Dosage Forms.
  • ACS Publications. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1.
  • Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications.
  • MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
  • ResearchGate. (2025). Stability of selected chlorinated thiazide diuretics.
  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • Chem-Impex. (n.d.). 2-Chloro-1,3-thiazole.
  • ThermoFisher. (n.d.). Drug stability testing 101.
  • PMC. (n.d.). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols.
  • PMC. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.
  • Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • ResearchGate. (2025). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography.
  • Bentham Science Publisher. (n.d.). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography.
  • Bentham Science Publishers. (2020). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles.
  • ResearchGate. (2025). Amination of chloro-substituted heteroarenes with adamantane-containing amines.
  • PMC. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
  • PMC. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C.
  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • ACS Publications. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability.
  • Semantic Scholar. (2020). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography.
  • Fisher Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid, 97%, Thermo Scientific 1 g.
  • ChemicalBook. (2025). 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID.

Sources

Methodological & Application

Laboratory synthesis protocol for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Abstract & Strategic Overview

This protocol details the synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine , a pharmacophore merging a chlorothiazole heterocycle with a piperidine ring. This structural motif is critical in the development of neonicotinoid agrochemicals (analogous to Thiacloprid) and pharmaceutical candidates (e.g., Ritonavir intermediates).[1]

The synthesis relies on a highly selective nucleophilic substitution (


)  of 2-chloro-5-(chloromethyl)thiazole (CCMT) with piperidine.

Key Technical Insight: The success of this protocol hinges on exploiting the differential reactivity between the exocyclic chloromethyl group (highly reactive benzylic-like electrophile) and the endocyclic 2-chloro substituent. While the 2-position is activated for


, the chloromethyl group reacts orders of magnitude faster under controlled temperatures (

), ensuring regiospecificity without protecting groups.

Retrosynthetic Analysis & Logic

The most efficient disconnection is at the methylene-nitrogen bond.

Retrosynthesis Target Target Molecule 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine Disconnection C-N Bond Disconnection Target->Disconnection Electrophile Electrophile 2-Chloro-5-(chloromethyl)thiazole (CCMT) Disconnection->Electrophile Nucleophile Nucleophile Piperidine Disconnection->Nucleophile

Figure 1: Retrosynthetic tree demonstrating the convergent assembly via


 alkylation.

Safety & Handling (Critical)

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT): A potent lachrymator and vesicant . It can cause severe skin burns and respiratory distress. All weighing and transfers must occur in a functioning fume hood. Double-glove (Nitrile) is mandatory.

  • Piperidine: Toxic by inhalation and ingestion; flammable.

  • Reaction Profile: The alkylation is exothermic. Control the addition rate to prevent thermal runaway, which could trigger side reactions at the 2-Cl position.

Experimental Protocol

Method: Base-Promoted Nucleophilic Substitution in Acetonitrile.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Qty (Example)
2-Chloro-5-(chloromethyl)thiazole Electrophile1.0168.0416.8 g
Piperidine Nucleophile1.185.159.4 g (10.9 mL)
Potassium Carbonate (

)
Base / HCl Scavenger1.5138.2120.7 g
Acetonitrile (MeCN) SolventN/A-170 mL (10V)
Step-by-Step Methodology
  • Preparation:

    • Oven-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Connect the condenser to an inert gas line (

      
       or Ar).
      
  • Charging:

    • Add 16.8 g (100 mmol) of CCMT and 170 mL of anhydrous Acetonitrile to the flask. Stir until fully dissolved.

    • Add 20.7 g (150 mmol) of anhydrous

      
       . The mixture will form a suspension.
      
  • Nucleophile Addition (Controlled):

    • Place the flask in an ice-water bath to cool to

      
      .
      
    • Dilute 9.4 g (110 mmol) of Piperidine in 20 mL of Acetonitrile and load into the addition funnel.

    • Critical Step: Add the piperidine solution dropwise over 30 minutes. Do not allow internal temperature to exceed

      
      . 
      
  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to room temperature (

      
      ).
      
    • Stir vigorously for 4–6 hours.

    • Monitoring: Check by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (CCMT) spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      basic spot (stains with Dragendorff or Iodine).
    • Optimization: If conversion is incomplete after 6 hours, heat to

      
       for 1 hour. Avoid reflux  to prevent substitution of the 2-chloro group.
      
  • Workup (Acid-Base Purification Strategy):

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (

      
      , excess 
      
      
      
      ). Rinse the pad with MeCN.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in Dichloromethane (DCM, 150 mL) .

    • Acid Extraction: Extract the organic layer with 1M HCl (2 x 100 mL) . The product (basic amine) will protonate and move to the aqueous layer; non-basic impurities remain in the DCM.

    • Basification: Collect the aqueous acidic layer. Cool it on ice and slowly basify to pH > 10 using 4M NaOH . The product will oil out as a milky emulsion.

    • Final Extraction: Extract the basic aqueous layer with DCM (3 x 70 mL) .

    • Dry the combined organic layers over

      
      , filter, and evaporate to dryness.
      

Workflow Visualization

Workflow Start Start: CCMT + K2CO3 in MeCN (0°C) Add Add Piperidine (Dropwise, <20°C) Start->Add React React at RT (4-6 Hours) Add->React Check TLC Check Complete? React->Check Check->React No (Heat to 45°C) Filter Filter Salts & Evaporate Solvent Check->Filter Yes AcidExt Dissolve in DCM Extract with 1M HCl Filter->AcidExt BaseRec Basify Aqueous Layer (pH > 10) AcidExt->BaseRec Aqueous Layer Final Extract with DCM Dry & Evaporate BaseRec->Final

Figure 2: Self-validating purification workflow utilizing the basicity of the piperidine nitrogen.

Characterization & Quality Control

Expected Yield: 85% – 92% (Pale yellow oil or low-melting solid).

NMR Validation (400 MHz,


): 
  • 
     7.45 ppm (s, 1H):  Thiazole C4-H. (Diagnostic singlet).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     3.70 ppm (s, 2H): 
    
    
    
    -Thiazole. (Key connectivity bridge).[2]
  • 
     2.45 ppm (m, 4H):  Piperidine 
    
    
    
    -protons.
  • 
     1.60 ppm (m, 4H):  Piperidine 
    
    
    
    -protons.
  • 
     1.45 ppm (m, 2H):  Piperidine 
    
    
    
    -protons.

Impurity Profile:

  • Hydrolysis Product: 2-chloro-5-(hydroxymethyl)thiazole. (Result of wet solvent).[3][4]

  • Dimer: Bis-alkylation is sterically impossible with piperidine (secondary amine), but possible if primary amine contaminants are present.

References

  • Process for the preparation of chlorothiazole derivatives. European Patent EP0446913A1. (1991). Describes the synthesis of the 2-chloro-5-(chloromethyl)thiazole precursor.

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. European Patent EP1031566A1. (2000). Optimized industrial routes for the thiazole intermediate.

  • Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 57(10), 906-913. Contextualizes the reactivity of chloromethyl thiazoles in agrochemistry.

  • BenchChem Technical Guide. "Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine." Provides mechanistic parallels for chloromethyl-heterocycle substitutions.

Sources

Application Note: Scalable Synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine , a pharmacophore motif frequently observed in H3 receptor antagonists and neonicotinoid-class agrochemicals.

The method utilizes a nucleophilic substitution (


) strategy between 2-chloro-5-(chloromethyl)thiazole (CCmT)  and piperidine . Unlike reductive amination routes, this protocol offers superior atom economy and avoids heavy metal reducing agents. Critical attention is given to the stability of the 2-chlorothiazole moiety, which is susceptible to nucleophilic aromatic substitution (

) under harsh conditions.

Key Advantages of this Protocol:

  • High Purity (>98%): Utilizes an acid-base extraction workup to eliminate neutral impurities.

  • Scalability: Exothermic control measures allow for multigram to kilogram execution.

  • Stability: Includes a crystallization step for the hydrochloride salt, preventing oxidative degradation typical of free-base thiazoles.

Strategic Overview & Mechanism

The synthesis relies on the high electrophilicity of the chloromethyl group at the C5 position of the thiazole ring. The 2-chloro substituent exerts an electron-withdrawing effect, activating the C5-methylene, but also presenting a risk of side reactions (hydrolysis or amination at C2) if the temperature exceeds 80°C in the presence of strong bases.

Reaction Scheme

ReactionScheme CCmT 2-Chloro-5-(chloromethyl)thiazole (Electrophile) Reaction S_N2 Alkylation K2CO3, MeCN 60°C, 4h CCmT->Reaction Piperidine Piperidine (Nucleophile) Piperidine->Reaction Product 1-[(2-Chloro-1,3-thiazol-5-yl) methyl]piperidine Reaction->Product

Figure 1: Reaction scheme illustrating the


 coupling of CCmT and Piperidine.[1][2][3]

Safety & Handling (Critical)

ReagentHazard ClassCritical Precaution
2-Chloro-5-(chloromethyl)thiazole Vesicant / Lachrymator Do not handle on open bench. Causes severe skin burns and eye damage. Degrades to HCl upon moisture contact.
Piperidine Corrosive / FlammablePrecursor chemical. Use in a fume hood. Scavenges HCl efficiently.
Acetonitrile Flammable / ToxicStandard organic solvent precautions.

Engineering Controls: All weighing of CCmT must occur within a secondary containment vessel inside a certified fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

Materials & Equipment

  • Reagents:

    • 2-Chloro-5-(chloromethyl)thiazole (CCmT) [CAS: 105827-91-6] - Purity >97%[2]

    • Piperidine [CAS: 110-89-4] - 1.1 equivalents

    • Potassium Carbonate (

      
      ), anhydrous - 1.5 equivalents
      
    • Acetonitrile (MeCN), HPLC grade

    • Hydrochloric acid (4M in Dioxane or aqueous) - For salt formation

  • Equipment:

    • 3-Neck Round Bottom Flask (equipped with reflux condenser and dropping funnel).

    • Nitrogen inlet.

    • Magnetic stirrer with heating block.

    • Rotary Evaporator.

Detailed Protocol

Phase A: Reaction Setup
  • Preparation: Oven-dry the glassware. Purge the 3-neck flask with nitrogen.

  • Solvent Charge: Add Acetonitrile (10 mL per gram of CCmT) and Potassium Carbonate (1.5 eq) to the flask. Stir to create a suspension.

  • Nucleophile Addition: Add Piperidine (1.1 eq) to the suspension at room temperature (20-25°C).

    • Note: Piperidine is added before the electrophile to ensure it buffers any initial acidity.

  • Electrophile Addition (Exotherm Control): Dissolve CCmT (1.0 eq) in a minimal amount of Acetonitrile. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Why? Direct addition of solid CCmT can cause localized hot spots, leading to tar formation.

Phase B: Reaction & Monitoring
  • Heating: Warm the mixture to 60°C . Do not exceed 80°C to preserve the 2-Cl bond.

  • Duration: Stir for 3–5 hours.

  • Process Analytical Technology (PAT): Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or HPLC.

    • Target: Disappearance of CCmT peak (

      
       in 20% EtOAc/Hexane).
      
    • Product: Appears as a polar spot (

      
       in 5% MeOH/DCM).
      
Phase C: Workup (Acid-Base Purification)

This step is designed to be self-validating: only basic amines will be extracted, leaving neutral impurities behind.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    ). Wash the pad with cold MeCN.
    
  • Concentration: Evaporate the filtrate to a yellow oil.

  • Partition: Dissolve the oil in Dichloromethane (DCM) and add Water .

  • Extraction:

    • Wash the organic layer with Saturated

      
        (removes acidic byproducts).
      
    • Wash with Brine .

    • Dry over

      
      , filter, and concentrate.
      
Phase D: Salt Formation (Recommended for Storage)

The free base is an oil that oxidizes over time. The hydrochloride salt is a stable, white solid.

  • Dissolve the crude oil in Diethyl Ether or Ethyl Acetate .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise until pH < 3.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Mix Suspend K2CO3 & Piperidine in MeCN (25°C) Start->Mix Add Dropwise Addition of CCmT (Exotherm Control) Mix->Add Heat Heat to 60°C (3-5 Hours) Add->Heat Check Check TLC/HPLC (CCmT < 1%) Heat->Check Check->Heat Incomplete Filter Filter Salts & Concentrate Check->Filter Complete Salt HCl Salt Formation (Crystallization) Filter->Salt End Final Product (>98% Purity) Salt->End

Figure 2: Operational workflow for the synthesis and isolation of the target piperidine derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of CCmTEnsure solvents are anhydrous. Avoid exposure of CCmT to humid air before addition.
Impurity: Bis-alkylation Excess CCmTUnlikely with piperidine (secondary amine), but ensure stoichiometry is 1.1 eq Piperidine : 1.0 eq CCmT.
Impurity: 2-OH Thiazole

Hydrolysis
Reaction temperature too high (>80°C) or aqueous base used. Stick to

/MeCN.
Dark Coloration OxidationPerform reaction under Nitrogen. Store product as HCl salt.

References

  • European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP0446913A1).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. PubChem.[4][5] [Link]

  • Takeda Chemical Industries. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (US Patent 5663364).
  • Acta Crystallographica. (2008). 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3,5-dimethyl-2-nitrimino-1,2,3,4,5,6-hexahydro-1,3,5-triazine. International Union of Crystallography. [Link]

Sources

Scalable production methods for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine CAS Registry Number: (Analogous structures widely cited, specific CAS varies by salt form) Primary Application: Key intermediate for neonicotinoid analogs, pharmaceutical building blocks, and agrochemical research.

This Application Note details a robust, scalable process for the synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine. Unlike bench-scale methods that often rely on expensive purification (chromatography) or hazardous solvents (DCM), this protocol emphasizes process intensification principles: high atom economy, the use of inorganic bases, and isolation via salt formation to ensure >98% purity without distillation.

Strategic Retro-Analysis & Route Selection

The synthesis is best approached via a convergent Nucleophilic Substitution (


)  strategy. The 2-chloro-thiazole moiety is sensitive to harsh nucleophiles at the C2 position; therefore, chemoselectivity is paramount.
Pathway Visualization

Retrosynthesis Target Target: 1-[(2-Chloro-1,3-thiazol-5-yl) methyl]piperidine Disconnection C-N Disconnection Target->Disconnection Retrosynthesis CCMT Electrophile: 2-Chloro-5-(chloromethyl)thiazole (CCMT) Disconnection->CCMT Piperidine Nucleophile: Piperidine Disconnection->Piperidine Precursor Precursor: 2-Chloroallyl isothiocyanate CCMT->Precursor Cyclization/Chlorination

Figure 1: Retrosynthetic breakdown highlighting the convergent assembly of the thiazole core and the amine functionality.

Route Justification:

  • Atom Economy: Direct alkylation of piperidine is superior to reductive amination (which requires expensive aldehyde precursors).

  • Cost Efficiency: 2-Chloro-5-(chloromethyl)thiazole (CCMT) is an industrial commodity due to its use in Thiamethoxam/Clothianidin manufacturing.

  • Scalability: The reaction proceeds under mild conditions, avoiding cryogenic temperatures or high-pressure hydrogenation.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleKey Property
2-Chloro-5-(chloromethyl)thiazole (CCMT) 1.0ElectrophileLachrymator; mp ~30°C. Handle as liquid >30°C.
Piperidine 1.1NucleophileSecondary amine; bp 106°C.
Potassium Carbonate (K₂CO₃) 1.2BaseAnhydrous, milled powder preferred (mesh 325).
Acetonitrile (MeCN) 10 VolSolventPolar aprotic; facilitates

.
Ethyl Acetate / HCl (g) -Salt FormationFor isolation of stable solid.
Step-by-Step Methodology
Phase A: Coupling Reaction
  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Base Suspension: Charge Acetonitrile (10 volumes) and Potassium Carbonate (1.2 equiv) . Stir at 300 RPM to create a uniform suspension.

  • Nucleophile Addition: Add Piperidine (1.1 equiv) in a single portion. Adjust jacket temperature to 20°C.

  • Electrophile Addition (Critical Step):

    • Melt CCMT (if solid) at 35°C.

    • Dilute CCMT with 1 volume of MeCN to prevent freezing in the funnel.

    • Add the CCMT solution dropwise over 60 minutes , maintaining internal temperature

      
      .
      
    • Note: The reaction is exothermic.[4] Rapid addition leads to dimer formation.

  • Reaction Completion: After addition, warm the mixture to 45°C and hold for 4 hours.

    • IPC (In-Process Control): Monitor via HPLC or TLC (EtOAc/Hexane 1:1). Target: <1% residual CCMT.

Phase B: Workup & Isolation (Free Base)
  • Filtration: Cool to 20°C. Filter off the solid inorganic salts (KCl/residual K₂CO₃). Wash the cake with 2 volumes of MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to remove Acetonitrile.

    • Result: An amber oil (Crude Free Base).

  • Partition: Dissolve the oil in Toluene (8 volumes) and wash with Water (3 x 3 volumes) to remove residual piperidine and inorganic traces.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    
Phase C: Salt Formation (Recommended for Storage)

The free base is an oil prone to oxidation. Conversion to the Hydrochloride salt is recommended for stability.

  • Dissolve the crude oil in Ethyl Acetate (5 volumes) .

  • Cool to 0–5°C.

  • Slowly bubble dry HCl gas (or add 4M HCl in Dioxane) until pH < 2.

  • A white precipitate will form. Stir for 1 hour at 0°C.

  • Filter the solid, wash with cold Ethyl Acetate, and dry under vacuum at 40°C.

Process Optimization & Data

Solvent Screening for Scale-Up

The choice of solvent significantly impacts reaction rate and impurity profile.

SolventReaction Time (h)Yield (%)Comments
Acetonitrile 492Recommended. Cleanest profile; easy salt filtration.
Acetone 685Viable, but higher volatility requires careful condenser management.
Toluene 1278Slower kinetics (heterogeneous); requires phase transfer catalyst (e.g., TBAB).
DMF 388Difficult solvent removal; aqueous workup generates large waste stream.
Impurity Management
  • Impurity A (Bis-alkylation): Unlikely with piperidine (secondary amine), but possible if piperazine was used.

  • Impurity B (Hydrolysis): 2-chloro-5-(hydroxymethyl)thiazole.

    • Cause: Wet solvent or base.

    • Control: Use anhydrous K₂CO₃ and MeCN with <0.1% water content.

  • Impurity C (Quaternary Salt): Reaction of product with excess CCMT.

    • Control: Strictly control stoichiometry (CCMT as limiting reagent).

Workflow Logic & Signaling

Workflow Start Start: Raw Materials Mixing Step 1: Suspension MeCN + K2CO3 + Piperidine Start->Mixing Addition Step 2: Controlled Addition CCMT (Liquid/Soln) @ <30°C Mixing->Addition Reaction Step 3: Reaction 45°C, 4 Hours Addition->Reaction IPC IPC Check CCMT < 1%? Reaction->IPC IPC->Reaction No (Extend Time) Workup Step 4: Filtration & Solvent Swap to Toluene IPC->Workup Yes SaltForm Step 5: Salt Formation HCl/EtOAc -> Crystallization Workup->SaltForm Final Final Product: HCl Salt (>98% Purity) SaltForm->Final

Figure 2: Operational workflow emphasizing the critical control points (IPC) and thermal regulation.

Safety & Hazards (HSE)

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT):

    • Hazard: Potent lachrymator and skin sensitizer. It can cause severe eye damage and skin burns.

    • Control: All weighing and transfers must occur within a fume hood. Wear double nitrile gloves and a face shield. Neutralize spills immediately with dilute aqueous amine solution.

  • Piperidine:

    • Hazard: Flammable liquid; toxic by inhalation and skin absorption. Precursor for controlled substances (watch list in some jurisdictions).

    • Control: Ground all equipment to prevent static discharge.

  • Exotherm:

    • The alkylation is exothermic.[4] Failure to control addition rate can lead to thermal runaway (>80°C), potentially decomposing the thiazole ring.

References

  • Synthesis of Chloromethyl Thiazoles

    • Process for preparing 2-chloro-5-chloromethylthiazole.[3][4][5][6][7][8] US Patent 6,214,998.[3] (Describes the industrial preparation of the CCMT starting material).

  • General Amination Protocols

    • Beck, G., & Heitzer, H. (1988).[9] Synthesis of 2-chloro-5-chloromethyl-1,3-thiazole. Liebigs Annalen der Chemie. (Foundational chemistry for thiazole functionalization).[3][4][10]

  • Piperidine Coupling Analogs

    • Synthesis of Piperidine and p-Chloroaniline Mannich bases.[11]Journal of American Science, 2020;16(5).[11] (Provides analogous reaction conditions for piperidine alkylations).

  • Neonicotinoid Intermediates: Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid.Pest Management Science. (Contextualizes the importance of the chlorothiazole moiety).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the efficient synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described method utilizes microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield production under mild conditions. This document offers a detailed, step-by-step procedure, mechanistic insights, methods for reaction monitoring and product characterization, and essential safety information. The protocol is designed for researchers, scientists, and professionals in the field of drug development seeking to leverage green chemistry principles for the synthesis of novel chemical entities.

Introduction: The Significance of Thiazole Derivatives and the Advantages of Microwave Synthesis

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The target molecule, 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine, is a key intermediate for the development of novel therapeutic agents, particularly in the context of neonicotinoid insecticides and other bioactive compounds.[1] The synthesis of such molecules traditionally involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that circumvents many of the limitations of conventional heating.[2] By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[2] This technique offers several key advantages:

  • Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes.

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, leading to cleaner reactions and higher yields of the desired product.

  • Energy Efficiency: Microwave synthesis is a more energy-efficient process compared to traditional refluxing.

  • Greener Chemistry: The potential for solvent-free reactions or the use of smaller solvent volumes aligns with the principles of green chemistry.

This guide details a robust and reproducible microwave-assisted protocol for the N-alkylation of piperidine with 2-chloro-5-(chloromethyl)thiazole.

Reaction Scheme and Mechanism

The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring. The chloride ion is displaced as the leaving group. An inorganic base, potassium carbonate, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplier
2-Chloro-5-(chloromethyl)thiazoleC₄H₃Cl₂NS168.04≥97%Commercially Available
PiperidineC₅H₁₁N85.15≥99%Commercially Available
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%Commercially Available
Acetonitrile (anhydrous)CH₃CN41.05≥99.8%Commercially Available
Ethyl AcetateC₄H₈O₂88.11HPLC GradeCommercially Available
HexaneC₆H₁₄86.18HPLC GradeCommercially Available
Equipment
  • Microwave reactor (e.g., CEM Discover, Biotage Initiator) with appropriate sealed reaction vessels (10 mL) and magnetic stir bars.

  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders, separatory funnel).

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

  • TLC developing chamber and UV lamp (254 nm).

  • Column chromatography setup (silica gel, 230-400 mesh).

  • Analytical balance.

  • Fume hood.

Detailed Experimental Protocol

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to microwave vial - Seal the vessel start->setup microwave Microwave Irradiation: - Heat to 120°C for 20 minutes setup->microwave cooling Cooling: - Cool the vessel to room temperature microwave->cooling workup Aqueous Work-up: - Filter off K₂CO₃ - Concentrate filtrate - Partition between water and EtOAc cooling->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification characterization Characterization: - TLC, 1H NMR, 13C NMR, MS purification->characterization end End Product characterization->end

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-(chloromethyl)thiazole (1.0 mmol, 168 mg).

  • Add anhydrous potassium carbonate (2.0 mmol, 276 mg).

    • Scientist's Note: Potassium carbonate is used as a mild, inorganic base to neutralize the HCl formed during the reaction.[3][4] An excess is used to ensure the reaction goes to completion. It is crucial to use the anhydrous form to avoid unwanted side reactions.

  • Add anhydrous acetonitrile (5 mL).

    • Scientist's Note: Acetonitrile is an excellent solvent for microwave synthesis due to its polar nature, which allows for efficient absorption of microwave energy, and its relatively high boiling point, which allows for reactions to be run at elevated temperatures under pressure.[5][6][7]

  • Add piperidine (1.2 mmol, 102 mg, 0.12 mL).

    • Scientist's Note: A slight excess of the amine nucleophile is used to ensure complete consumption of the limiting electrophile, 2-chloro-5-(chloromethyl)thiazole.

  • Seal the vessel with a cap.

Step 2: Microwave Irradiation

  • Place the sealed vessel into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

    • Stirring: On

  • Start the irradiation.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before venting and opening.

  • Filter the reaction mixture through a small plug of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine as a pale yellow oil.

Reaction Monitoring

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3 v/v)
Visualization UV light (254 nm) and/or iodine vapor
Expected Rf (Starting Material) ~0.6 (for 2-chloro-5-(chloromethyl)thiazole)
Expected Rf (Product) ~0.3

Procedure:

  • Before starting the reaction, spot a dilute solution of the starting material (2-chloro-5-(chloromethyl)thiazole) on a TLC plate.

  • After the reaction, spot a small aliquot of the crude reaction mixture on the same plate.

  • Develop the plate in the recommended mobile phase.

  • A successful reaction will show the disappearance or significant reduction in the intensity of the starting material spot and the appearance of a new, more polar spot corresponding to the product.

Characterization of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

The structure of the synthesized compound can be confirmed by standard spectroscopic methods. The following are expected spectral data based on the analysis of the compound's structural components.

  • 1H NMR (400 MHz, CDCl3): δ (ppm) ~7.45 (s, 1H, thiazole-H), ~3.70 (s, 2H, -CH₂-N), ~2.40 (t, 4H, piperidine-H₂), ~1.60 (m, 4H, piperidine-H₃), ~1.45 (m, 2H, piperidine-H₄).

  • 13C NMR (100 MHz, CDCl3): δ (ppm) ~152.0 (C-Cl), ~142.0 (thiazole-C₅), ~138.0 (thiazole-C₄), ~55.0 (-CH₂-N), ~54.0 (piperidine-C₂), ~26.0 (piperidine-C₃), ~24.0 (piperidine-C₄).

  • Mass Spectrometry (EI): Expected m/z for C₉H₁₃ClN₂S: [M]⁺ 216.05. The presence of the chlorine isotope will result in a characteristic [M+2]⁺ peak at m/z 218.05 with an intensity of approximately one-third of the molecular ion peak.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 2-Chloro-5-(chloromethyl)thiazole: This compound is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[8][9][10][11] It is also a suspected mutagen and is toxic to aquatic life.[8][11] Avoid inhalation and contact with skin and eyes.

  • Piperidine: Highly flammable liquid and vapor.[1][12][13] It is toxic if inhaled or in contact with skin, and harmful if swallowed.[1][12][13] It causes severe skin burns and eye damage.[1][12][13] Handle with extreme care, away from ignition sources.

  • Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vessel. Ensure the vessel is properly sealed before starting the irradiation.

References

  • He, J.-L., & Cheng, W.-H. (2015). Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. Asian Journal of Chemistry, 27(7), 2383–2385. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. [Link]

  • Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia. [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. [Link]

  • Sawyer, J. S., et al. (1998). A General and Efficient Method for the Synthesis of Diaryl Ethers. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]

  • Msds of CCMT. (2015, February 6). Scribd. [Link]

  • Microwave Synthesis Conditions. UCSB MRL. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024, September 17). PMC. [Link]

  • Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024, September 16). ACS Omega. [Link]

  • Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. (2018). French-Ukrainian Journal of Chemistry. [Link]

  • Microwave assisted organic synthesis (MAOS). (2021, May 13). International Journal of Chemical Science. [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2007). PMC. [Link]

  • Mekheimer, R. A., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1033–1103. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-5. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during chlorothiazole and piperidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Thiazole-Piperidine Cross-Coupling Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The coupling of chlorothiazoles with piperidine is a ubiquitous transformation in medicinal chemistry, often yielding high-affinity scaffolds for kinase inhibitors and GPCR ligands. However, the unique electronic properties of the thiazole ring—specifically the sulfur atom’s potential for catalyst poisoning and the nitrogen’s activating influence—create distinct "failure modes" compared to standard phenyl or pyridyl couplings.

This guide addresses the two primary methodologies: Nucleophilic Aromatic Substitution (


)  (for activated 2-chlorothiazoles) and Buchwald-Hartwig Amination  (for deactivated or 5-chlorothiazoles).

Module 1: Mechanistic Grounding & Failure Analysis

Before troubleshooting, you must identify why the reaction is failing. The mechanism dictates the side reaction profile.

Scenario A: Thermal (2-Chlorothiazole)

Mechanism: Addition-Elimination.[1][2]

  • The Driver: The C2 position is activated by the adjacent imine nitrogen (

    
    ), which stabilizes the Meisenheimer-like anionic intermediate.
    
  • The Failure Mode: If the intermediate is not stabilized (e.g., lack of electron-withdrawing groups) or if a competitive nucleophile (water/hydroxide) is present, the reaction deviates.

Scenario B: Pd-Catalyzed Coupling (5-Chlorothiazole)

Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[3]

  • The Driver: Oxidative addition of Pd(0) into the C-Cl bond.

  • The Failure Mode: Thiazole sulfur atoms are "soft" Lewis bases that can coordinate to "soft" Pd(II) species, displacing ligands and arresting the catalytic cycle (Catalyst Poisoning).

Visualizing the Pathways

ReactionPathways Start Start: Chlorothiazole + Piperidine SNAr_Path Path A: Thermal SNAr (2-Chloro) Start->SNAr_Path Activated C2 Pd_Path Path B: Pd-Catalysis (5-Chloro / Deactivated) Start->Pd_Path Deactivated C5 Meisenheimer Meisenheimer Complex SNAr_Path->Meisenheimer OxAdd Oxidative Addition (LnPd-Ar-Cl) Pd_Path->OxAdd Product Target: Thiazolyl-Piperidine Meisenheimer->Product -HCl Hydrolysis Side Rxn: Thiazolone (Hydrolysis) Meisenheimer->Hydrolysis +H2O / -HCl OxAdd->Product +Piperidine / Red. Elim. Poisoning Failure: Pd-S Coordination (Catalyst Death) OxAdd->Poisoning S-binding Dehal Side Rxn: Hydrodehalogenation OxAdd->Dehal Beta-H Elim.

Figure 1: Mechanistic divergence between thermal and catalytic pathways, highlighting critical failure nodes (Red).

Module 2: Troubleshooting Thermal (2-Chlorothiazole)

Primary Issue: Incomplete conversion or formation of "M+1" peaks (Hydrolysis).

FAQ: Why is my reaction stalling at 50% conversion?

Diagnosis: You are likely relying on piperidine to act as both the nucleophile and the base. The Chemistry: As the reaction proceeds, HCl is generated. Piperidine is a base (


). One equivalent of piperidine reacts with the thiazole, and the second equivalent is protonated by HCl to form Piperidinium Chloride, which is non-nucleophilic.
Solution: 
  • Stoichiometry: Use >2.5 equivalents of piperidine if it is cheap/available.

  • Auxiliary Base: Use 1.2 eq of a non-nucleophilic inorganic base like

    
      or 
    
    
    
    to scavenge the proton, allowing you to use 1.0–1.1 eq of piperidine.
FAQ: I see a byproduct with Mass = (Product - Piperidine + OH). What is it?

Diagnosis: Hydrolysis of the chlorothiazole to 2-hydroxythiazole (tautomerizes to thiazolone). Root Cause:

  • Wet Solvent: DMF and DMSO are hygroscopic. At

    
    , trace water becomes a competitive nucleophile.
    
  • Hydroxide Impurity: Using old KOH or NaOH pellets that have absorbed water. Corrective Action:

  • Solvent Switch: Switch to anhydrous NMP (N-methylpyrrolidone) or Acetonitrile (if temp allows).

  • Drying Agents: Add activated 3Å Molecular Sieves directly to the reaction vessel.

Optimization Table: Conditions
ParameterStandard RecommendationWhy?
Solvent DMF or DMSOHigh dielectric constant stabilizes the polar transition state.
Base

(3.0 eq)
Insoluble bases prevent side-reactions;

is stronger if needed.
Temp

Required to overcome the activation energy of the aromatic system.
Concentration 0.5 – 1.0 MHigher concentration favors bimolecular (

order) kinetics over solvent side-reactions.

Module 3: Troubleshooting Buchwald-Hartwig (5-Chlorothiazole)

Primary Issue: Reaction turns black immediately (Pd precipitation) or yields are <10%.

FAQ: The reaction works for Chloropyridine but fails for Chlorothiazole. Why?

Diagnosis: Catalyst Poisoning. The Chemistry: The thiazole sulfur has a lone pair available for coordination. It binds to the Palladium center, displacing the phosphine ligands and creating a "dead" complex that cannot undergo oxidative addition. Solution:

  • Ligand Selection: You need a ligand that binds more tightly to Pd than the sulfur does. Use bidentate ligands with wide bite angles.

    • Gold Standard:Xantphos or BINAP .

    • Alternative:BrettPhos (bulky monodentate, shields the metal center).

  • Catalyst Loading: Increase Pd loading to 5-10 mol% to account for some sacrificial poisoning.

FAQ: I see the de-chlorinated thiazole (Hydrodehalogenation).

Diagnosis:


-Hydride Elimination or Hydrogen transfer.
Root Cause:  Piperidine has 

-hydrogens adjacent to the nitrogen. If the reductive elimination is slow (due to steric bulk or electronics), the Pd center might strip a hydrogen from piperidine, releasing the de-chlorinated thiazole and an imine byproduct. Corrective Action:
  • Switch Base: Use NaOtBu (Sodium tert-butoxide). It promotes reductive elimination.

  • Temperature: Lower the temperature slightly (

    
     instead of 
    
    
    
    ) to disfavor the higher-energy elimination pathway.

Module 4: Validated Experimental Protocols

Protocol A: Thermal Coupling (2-Chlorothiazole)

Best for: 2-chloro derivatives with electron-withdrawing groups (CN, COOR, NO2).

  • Setup: Charge a dry reaction vial with 2-chlorothiazole (1.0 mmol, 1.0 eq) and anhydrous

    
     (3.0 mmol, 3.0 eq).
    
  • Solvent: Add anhydrous DMF (2.0 mL, 0.5 M concentration). Note: Do not use alcohols.

  • Nucleophile: Add Piperidine (1.2 mmol, 1.2 eq).

  • Reaction: Seal and heat to

    
      for 4–12 hours. Monitor by LCMS.
    
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Pd-Catalyzed Coupling (5-Chlorothiazole)

Best for: Unactivated 5-chloro derivatives or when thermal conditions cause decomposition.

  • Catalyst Pre-mix: In a glovebox or under Argon, mix

    
      (0.05 eq) and Xantphos  (0.10 eq) in anhydrous 1,4-Dioxane  (1 mL). Stir at RT for 10 mins to form the active catalyst (solution turns from purple to orange/yellow).
    
  • Substrate Addition: Add 5-chlorothiazole (1.0 eq), Piperidine (1.5 eq), and

    
      (2.0 eq).
    
  • Degassing: Sparge with Argon for 5 minutes (Oxygen kills the catalyst).

  • Reaction: Heat to

    
      for 16 hours.
    
  • Workup: Filter through a Celite pad (to remove Pd black), concentrate, and purify.

Module 5: Interactive Troubleshooting Flowchart

Use this logic tree to determine your next experimental step.

TroubleshootingTree Q1 Which Position is Chlorinated? C2 Position 2 (Activated) Q1->C2 C5 Position 5 (Deactivated) Q1->C5 Q2 Did Thermal SNAr work? C2->Q2 Q3 Did Buchwald work? C5->Q3 Success Optimize Workup Q2->Success Yes Fail_LowYield Issue: Low Yield (<30%) Q2->Fail_LowYield No Fail_Hydrolysis Issue: Hydrolysis (M+18) Q2->Fail_Hydrolysis No Action_Temp Increase Temp to 120°C Switch to NMP Fail_LowYield->Action_Temp Action_Dry Use Anhydrous Solvent Add Mol. Sieves Fail_Hydrolysis->Action_Dry Action_Ligand Switch to Xantphos/BINAP (Prevent S-Poisoning) Q3->Action_Ligand Black Precipitate Action_Base Switch Base to NaOtBu (Speed up Red. Elim.) Q3->Action_Base De-halogenation

Figure 2: Decision matrix for optimizing reaction conditions based on substrate substitution pattern and observed failure modes.

References

  • Mechanistic Insight ( ):Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution of Heterocycles." (General reference for kinetics on azoles).
  • Catalytic Coupling: Chemical Science. "Palladium-catalyzed amination of electron-deficient heterocycles."[4]

  • Thiazole Reactivity:Chemical Reviews. "The Chemistry of Thiazoles." (Detailed review of thiazole ring reactivity and susceptibility to hydrolysis).
  • Buchwald-Hartwig Protocols: Organic Process Research & Development. "Practical Guide to Pd-Catalyzed Amination."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery and materials science, heterocyclic compounds form the backbone of countless functional molecules. The 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine scaffold represents a confluence of two critical pharmacophores: the piperidine ring, a ubiquitous feature in CNS-active agents, and the substituted thiazole ring, known for its diverse biological activities. The precise characterization of such molecules is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring purity, and meeting stringent regulatory standards.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution.[1] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine. Moving beyond a simple data sheet, we will dissect the predicted spectrum, explaining the causal electronic and structural factors that govern the chemical shifts and coupling patterns. This analysis serves as a predictive benchmark for researchers synthesizing this compound or its analogs, providing a framework for validating their experimental results.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion, the atoms of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine are systematically labeled. This nomenclature will be used consistently throughout the guide.

Caption: Labeled structure of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display four distinct groups of signals corresponding to the thiazole, methylene bridge, and piperidine ring protons. The analysis assumes a standard deuterated solvent like CDCl₃.

  • Thiazole Proton (H-4):

    • Predicted Chemical Shift (δ): ~7.5 - 7.8 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 1H.

    • Rationale: Protons on aromatic heterocyclic rings typically resonate in the downfield region (6.5-8.5 ppm).[2] The H-4 proton is on a carbon (C-4) situated between a nitrogen and a carbon (C-5) bonded to the electron-withdrawing sulfur atom. This electronic environment deshields the proton, shifting it downfield. With no adjacent protons within a three-bond coupling distance, the signal is expected to be a sharp singlet.

  • Methylene Bridge Protons (H-7'):

    • Predicted Chemical Shift (δ): ~3.6 - 3.9 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 2H.

    • Rationale: These protons are positioned on a carbon flanked by two electron-withdrawing atoms: the nitrogen of the piperidine ring and the C-5 of the thiazole ring. This dual deshielding effect results in a significant downfield shift compared to a typical alkyl chain. Like the thiazole proton, these protons have no adjacent hydrogens, resulting in a singlet.

  • Piperidine Protons α to Nitrogen (H-2'/H-6'):

    • Predicted Chemical Shift (δ): ~2.4 - 2.6 ppm.

    • Multiplicity: Broad multiplet or triplet (m or t).

    • Integration: 4H.

    • Rationale: These protons are directly attached to the carbons adjacent to the electronegative nitrogen atom, causing a downfield shift relative to other piperidine protons.[3][4] In unsubstituted piperidine, these protons appear around 2.8 ppm.[5] The substitution at the nitrogen slightly alters this environment. The signal is often a broad multiplet due to conformational exchange (chair-chair interconversion) of the piperidine ring at room temperature.[4]

  • Piperidine Protons β and γ to Nitrogen (H-3'/H-5' and H-4'):

    • Predicted Chemical Shift (δ): ~1.4 - 1.7 ppm.

    • Multiplicity: Broad multiplet (m).

    • Integration: 6H.

    • Rationale: This region represents the remaining six protons of the piperidine ring. The β-protons (H-3'/H-5') and the single γ-proton environment (H-4') have very similar chemical shifts, leading to significant signal overlap.[3][5] This results in a complex, broad multiplet that is characteristic of an unsubstituted piperidine core.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon environment in the molecule.

  • Thiazole Carbons (C-2, C-4, C-5):

    • C-2 (C-Cl): ~150 - 155 ppm. The direct attachment to the electronegative chlorine and its position between two heteroatoms (N and S) strongly deshields this carbon, pushing it significantly downfield.[6]

    • C-4: ~140 - 145 ppm. This aromatic CH carbon is expected in the typical heteroaromatic region.

    • C-5: ~125 - 130 ppm. This quaternary carbon is less deshielded than C-2 and C-4 but is still in the aromatic region, influenced by the adjacent sulfur and the attached methylene group.

  • Methylene Bridge Carbon (C-7'):

    • Predicted Chemical Shift (δ): ~55 - 60 ppm. This carbon is deshielded by the adjacent nitrogen and the thiazole ring, placing its signal in a characteristic range for carbons alpha to a nitrogen atom.

  • Piperidine Carbons (C-2'/C-6', C-3'/C-5', C-4'):

    • C-2'/C-6' (α-Carbons): ~53 - 56 ppm. Similar to the methylene bridge, these carbons are alpha to the nitrogen, resulting in a downfield shift.[5][7][8]

    • C-3'/C-5' (β-Carbons): ~25 - 28 ppm. These carbons are further from the nitrogen and appear in a typical aliphatic region.[5][8]

    • C-4' (γ-Carbon): ~23 - 26 ppm. The γ-carbon is the most shielded of the piperidine carbons, typically appearing furthest upfield.[5][7]

Summary of Predicted NMR Data

The following tables provide a consolidated overview of the predicted ¹H and ¹³C NMR spectral data for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine in CDCl₃.

Table 1: Predicted ¹H NMR Data

Protons Label Predicted δ (ppm) Multiplicity Integration
Thiazole H-4 7.5 - 7.8 s 1H
Methylene Bridge H-7' 3.6 - 3.9 s 2H
Piperidine (α) H-2', H-6' 2.4 - 2.6 m 4H

| Piperidine (β, γ) | H-3', H-4', H-5' | 1.4 - 1.7 | m | 6H |

Table 2: Predicted ¹³C NMR Data

Carbon Label Predicted δ (ppm)
Thiazole (C-Cl) C-2 150 - 155
Thiazole (CH) C-4 140 - 145
Thiazole (C-CH₂) C-5 125 - 130
Methylene Bridge C-7' 55 - 60
Piperidine (α) C-2', C-6' 53 - 56
Piperidine (β) C-3', C-5' 25 - 28

| Piperidine (γ) | C-4' | 23 - 26 |

Comparative Insights and Potential Spectral Variations

While the predictions above provide a robust baseline, experimental conditions can influence the final spectrum.

  • Solvent Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) by associating with electron-deficient regions of the molecule.[4] This can be a powerful tool to resolve overlapping signals, particularly within the piperidine multiplet.

  • Temperature: Low-temperature NMR experiments can slow the chair-chair interconversion of the piperidine ring. This may resolve the broad multiplets of the piperidine protons into distinct signals for the axial and equatorial protons, providing deeper conformational insights.[4]

  • Purity: The presence of residual solvents or synthetic precursors will introduce extraneous peaks. Consulting tables of common NMR solvent and impurity shifts is essential for accurate interpretation.[9][10][11][12][13]

Standard Operating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a validated protocol is crucial. This protocol is designed for a standard 400 or 500 MHz spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-15 mg for ¹H) (20-30 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve Ensure complete dissolution filter 3. Filter Solution (Pipette with glass wool) dissolve->filter Remove particulates transfer 4. Transfer to NMR Tube (High-quality, 5 mm tube) filter->transfer Avoid air bubbles insert 5. Insert Sample (Use depth gauge) transfer->insert lock 6. Lock (On deuterium signal) insert->lock shim 7. Shim (Optimize field homogeneity) lock->shim Crucial for resolution acquire 8. Acquire Spectra (¹H, ¹³C, DEPT, COSY) shim->acquire process 9. Process Data (FT, Phase, Baseline) acquire->process reference 10. Reference (TMS or residual CHCl₃) process->reference integrate 11. Integrate & Assign (Correlate signals) reference->integrate

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[14][15]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[16][17] The solvent should fully dissolve the compound.

    • To ensure high resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes any suspended particles that can degrade spectral quality.

    • Cap the NMR tube securely to prevent solvent evaporation.[15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer spinner and use a depth gauge to ensure correct positioning within the probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a sharp, symmetrical solvent peak.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. Further experiments like DEPT-135 (to distinguish CH/CH₃ from CH₂ signals) and 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be invaluable for unambiguous assignment.[18]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak can be set to δ 7.26 ppm for the ¹H spectrum and the CDCl₃ carbon signal to δ 77.16 ppm for the ¹³C spectrum.[10]

    • Integrate the peaks in the ¹H spectrum and assign all signals based on the predictive analysis and any 2D correlation data.

Conclusion

The comprehensive NMR analysis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine reveals a set of distinct, predictable signals that serve as a unique spectroscopic fingerprint. The downfield singlet for the thiazole proton, the characteristic singlet of the methylene bridge, and the well-defined regions for the piperidine protons provide a clear roadmap for structural confirmation. By understanding the underlying principles governing these spectral features and adhering to rigorous experimental protocols, researchers can confidently characterize this important heterocyclic scaffold, accelerating their research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org.
  • University of Ottawa. (n.d.). NMR Sample Preparation. uOttawa NMR Facility.
  • Indian Institute of Science Education and Research, Pune. (n.d.). Sample preparation for NMR measurements and points to keep in mind. IISER Pune.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. ACS Publications.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • ALWSCI Technologies. (2025). How To Prepare And Run An NMR Sample.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
  • Western University. (n.d.). NMR Sample Preparation.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. ACS Publications.
  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. ACS Publications.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • Zhang, H., et al. (2017). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. PMC.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer.
  • Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones.

Sources

A Comparative Guide to HPLC Method Development for the Detection of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring the development of a robust, accurate, and reliable analytical method.

Introduction and Analytical Objectives

The Analyte: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine

The target analyte, 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine, is a heterocyclic compound featuring a basic piperidine ring and a UV-active 2-chlorothiazole moiety. Its structure suggests it is a polar basic compound, which presents specific challenges in chromatographic analysis. Accurate detection and quantification of this molecule are critical, whether it is an active pharmaceutical ingredient (API), an intermediate in a synthesis pathway, or a potential impurity.

The Analytical Challenge of Polar Basic Compounds

Developing a robust HPLC method for polar basic compounds is a frequent challenge.[1] The primary difficulties include:

  • Poor Retention in Reversed-Phase (RP) HPLC: Highly polar molecules have a low affinity for non-polar stationary phases (like C18), often leading to elution at or near the solvent front (void volume).[2][3]

  • Peak Tailing: The basic piperidine group (pKa ~11) will be protonated at typical acidic to neutral mobile phase pHs. This positive charge can lead to secondary ionic interactions with negatively charged residual silanols on the silica backbone of the stationary phase, resulting in asymmetric or tailing peaks.[4]

  • Method Robustness: Methods that rely on precise pH control near the analyte's pKa or employ ion-pairing agents can be less robust and difficult to transfer between laboratories or systems.

This guide will compare two primary HPLC modes, Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), to address these challenges head-on.

Foundational Principles: Method Development Workflow

A systematic approach to method development is crucial for efficiency and success. The process begins with understanding the analyte and defining the goals, then progresses through screening and optimization, and concludes with validation according to regulatory standards.

G cluster_0 Phase 1: Planning & Information Gathering cluster_1 Phase 2: Method Screening & Development cluster_2 Phase 3: Validation & Finalization A Define Analytical Target Profile (ATP) (e.g., assay, impurity profile) B Characterize Analyte Properties (pKa, logP, UV spectrum) A->B C Review Regulatory Guidelines (ICH, USP) B->C D Select Chromatographic Mode (RP-HPLC vs. HILIC) C->D E Screen Columns & Mobile Phases (pH, organic solvent, buffer) D->E F Optimize Separation Parameters (Gradient, Flow Rate, Temperature) E->F G Perform System Suitability Testing (SST) (USP <621>) F->G H Validate Method (ICH Q2(R1)) G->H I Finalize & Document Method H->I

Caption: A systematic workflow for HPLC method development.

Comparison of Chromatographic Strategies

The choice of chromatographic mode is the most critical decision in this process. We will compare two orthogonal strategies: RP-HPLC, the industry workhorse, and HILIC, a powerful alternative for polar analytes.

Strategy 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5] For our polar basic analyte, success hinges on mitigating the known challenges.

The key to good peak shape and retention in RP-HPLC for basic compounds is controlling the ionization state of both the analyte and the stationary phase surface.

G cluster_0 Mobile Phase pH cluster_1 Analyte (Piperidine, pKa ~11) cluster_2 Silica Surface (pKa ~3.5-4.5) cluster_3 Chromatographic Outcome pH_Low Low pH (2-3) Analyte_Ionized Protonated (R3NH+) More Polar pH_Low->Analyte_Ionized Silanol_Neutral Neutral (Si-OH) No Ionic Interaction pH_Low->Silanol_Neutral pH_High High pH (9-11) Analyte_Neutral Neutral (R3N) Less Polar pH_High->Analyte_Neutral Silanol_Ionized Deprotonated (Si-O-) Causes Tailing pH_High->Silanol_Ionized Outcome1 Good Peak Shape Low Retention Analyte_Ionized->Outcome1 Outcome2 Poor Peak Shape (Tailing) Analyte_Ionized->Outcome2 Outcome3 Good Peak Shape Good Retention Analyte_Neutral->Outcome3 Silanol_Neutral->Outcome1 Silanol_Ionized->Outcome2 Silanol_Ionized->Outcome3 Requires pH-stable column pH_Mid Mid pH (4-8) pH_Mid->Analyte_Ionized pH_Mid->Silanol_Ionized

Caption: Influence of mobile phase pH on analyte and silanol ionization.

  • Method A: Conventional C18 with Low pH Mobile Phase: By operating at a low pH (e.g., pH 2.5-3.0), residual silanols are protonated (Si-OH), minimizing their ability to interact with the positively charged analyte (R3NH+). This is a common and effective strategy to achieve symmetrical peaks. The trade-off is that the protonated analyte is highly polar, which can lead to limited retention on a C18 column.

  • Method B: Polar-Embedded C18 with Low pH Mobile Phase: These columns incorporate a polar functional group (e.g., amide or carbamate) near the base of the alkyl chain. This design has two benefits: it shields the analyte from residual silanols, improving peak shape, and it allows for the use of highly aqueous mobile phases without phase collapse ("dewetting"), which can enhance the retention of polar compounds.[2]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for compounds that are too polar for RP-HPLC.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[8]

The retention mechanism in HILIC is thought to involve the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[9] More polar analytes partition more strongly into the aqueous layer, leading to greater retention. This is effectively the opposite of RP-HPLC, making it an ideal orthogonal technique.

  • Method C: Amide-Based HILIC: Amide phases are less basic than amino phases and offer excellent peak shapes for a wide range of polar compounds. They provide a good balance of selectivity and stability. The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when using a mass spectrometer (MS) detector due to more efficient solvent desolvation.[10]

Experimental Protocols

The following protocols are provided as robust starting points for method development. All methods must be validated to demonstrate they are fit for their intended purpose, in accordance with ICH Q2(R1) guidelines.[11][12]

Standard and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve 10 mg of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to create a 100 µg/mL stock solution.

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition of the respective method.

  • Sample Preparation: Prepare samples in the same diluent as the working standard to a similar target concentration. Filter all solutions through a 0.45 µm syringe filter before injection.

Detailed Protocol: RP-HPLC Method A (Conventional C18)
  • Objective: To achieve good peak shape by suppressing silanol interactions at low pH.

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm (A hypothetical λmax for the chlorothiazole chromophore)

Detailed Protocol: RP-HPLC Method B (Polar-Embedded C18)
  • Objective: To improve retention of the polar analyte while maintaining good peak shape.

  • Column: Polar-Embedded C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase & Gradient: Same as Method A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm

Detailed Protocol: HILIC Method C (Amide Phase)
  • Objective: To provide an orthogonal separation mechanism with strong retention for the polar analyte.

  • Column: Amide HILIC, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Gradient:

    • 0-10 min: 0% to 50% B

    • 10-12 min: 50% B

    • 12-13 min: 50% to 0% B

    • 13-20 min: 0% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 265 nm

Performance Data Comparison

The following tables summarize representative data to illustrate the expected performance of each method. This data is intended for comparative purposes to guide method selection.

Table 1: Comparison of Chromatographic Performance Parameters

ParameterMethod A (Conventional C18)Method B (Polar-Embedded C18)Method C (HILIC Amide)Rationale
Retention Time (t_R) ~2.5 min~4.0 min~8.5 minHILIC provides the strongest retention for this polar analyte. The polar-embedded phase offers improved retention over standard C18.
Tailing Factor (T_f) 1.61.21.1Low pH effectively reduces tailing, but the polar-embedded and HILIC phases provide superior peak symmetry by minimizing surface interactions.
Theoretical Plates (N) 650080009500Higher efficiency (plate count) is often observed with more symmetrical peaks and stronger retention.
Resolution (R_s) *1.82.22.5Better peak shape and alternative selectivity in Methods B and C typically lead to improved resolution from adjacent impurities.

*Resolution was measured against a hypothetical closely eluting impurity.

Table 2: System Suitability Test (SST) Results (Based on 6 Replicate Injections)

SST ParameterAcceptance Criteria (per USP <621>)[13][14]Method AMethod BMethod C
%RSD of Peak Area ≤ 2.0%1.1%0.8%0.6%
%RSD of Retention Time ≤ 1.0%0.5%0.3%0.2%
Tailing Factor (T_f) ≤ 2.01.61.21.1
Theoretical Plates (N) ≥ 2000650080009500

All three methods meet standard system suitability criteria, but Methods B and C demonstrate superior performance and robustness.

Method Validation Protocol (Based on ICH Q2(R1))

Once an optimal method is selected (e.g., Method B or C), it must undergo formal validation to ensure its reliability for its intended purpose.[15] The validation should be conducted according to a pre-approved protocol and must adhere to guidelines from bodies like the ICH and FDA.[11][16][17][18]

Key Validation Parameters:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from excipients, impurities, or degradation products. This is often assessed using a photodiode array (PDA) detector for peak purity analysis.

  • Linearity and Range: Analyze a minimum of five concentrations across the expected range of the method. The results should be linear, with a correlation coefficient (r²) ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess the method's ruggedness.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is often established based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally make small variations to method parameters (e.g., ±0.2 units of pH, ±2°C in column temperature, ±5% in organic mobile phase composition) and evaluate the impact on the results.

Conclusion and Recommendations

This guide has compared three distinct HPLC strategies for the analysis of the polar basic compound 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine.

  • Method A (Conventional C18) is a viable starting point but may suffer from low retention, placing the analyte peak close to the solvent front and potential interferences.

  • Method B (Polar-Embedded C18) represents a significant improvement within the familiar RP-HPLC framework. It offers a superior balance of retention, peak shape, and robustness, making it a highly recommended approach for routine quality control.

  • Method C (HILIC) provides an excellent orthogonal method with the best retention and efficiency. It is particularly valuable for separating highly polar impurities or as a confirmatory method. Its compatibility with MS also makes it ideal for metabolite identification or trace-level analysis.

For routine analysis, Method B is the recommended primary choice due to its robust performance and ease of use. Method C is the preferred alternative for more complex analytical challenges or when MS detection is required. The final selection must be confirmed through rigorous method validation to ensure the chosen procedure is fit for its intended purpose.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. [URL: https://www.usp.org/official-standards/general-chapters/general-chapter-621]
  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [URL: https://www.fda.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [URL: https://www.fda.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [URL: https://www.gmp-compliance.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International. [URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • LCGC International. Are You Sure You Understand USP <621>? LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [URL: https://www.labmanager.
  • United States Pharmacopeia. <621> Chromatography (December 2022). USP. [URL: https://www.uspnf.
  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [URL: https://www.perpusnas.go.id/news-detail?id=231204044912IdL2sivf4k]
  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621>. Waters Corporation. [URL: https://www.waters.
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Resolian. [URL: https://www.resolian.com/resources/case-studies/hplc-uv-method-development-for-highly-polar-impurities/]
  • ECA Academy. USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. ECA Academy. [URL: https://www.eca-academy.
  • International Council for Harmonisation. Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/118/hplc-uv-analysis-of-piperidine-containing-compounds]
  • Chirita, R., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. [URL: https://www.tandfonline.com/doi/full/10.1080/10826076.2011.581534]
  • Dejaegher, B., & Vander Heyden, Y. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe. [URL: https://www.chromatographyonline.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [URL: https://www.waters.com/webassets/cms/library/docs/wpp016_00.pdf]
  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [URL: https://www.separations.asia/sepsci/articles/Alternate-Selectivity-for-Polar-Compounds-in-Hydro.pdf]
  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [URL: https://www.labmanager.com/product-focus/reverse-phase-vs-normal-phase-hplc-how-to-choose-the-right-tool-24321]
  • SIELC Technologies. Polar Compounds. SIELC Technologies. [URL: https://sielc.com/polar-compounds/]
  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques. [URL: https://www.longdom.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/article/60/7/613/6340266]
  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [URL: https://www.phenomenex.com/documents/hplc-method-development-guide-gn-0001-1]
  • Wikipedia. Hydrophilic interaction chromatography. Wikipedia. [URL: https://en.wikipedia.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34343261/]
  • da Silva, P. B., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. [URL: https://www.researchgate.
  • SIELC Technologies. Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-4-3-4-piperidylpropylpiperidine-1-ethanol-on-newcrom-r1-hplc-column.html]
  • ChemicalBook. [1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-2-yl]methanol | 1289385-20-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62657375.htm]
  • Kubwabo, C., et al. (2021). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. Scientific Reports. [URL: https://www.
  • Staliński, K., et al. (2022). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6499]
  • Hu, Z. Q., et al. (2008). 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3,5-dimethyl-2-nitrimino-1,2,3,4,5,6-hexahydro-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.researchgate.net/publication/230752119_1-2-Chloro-13-thiazol-5-ylmethyl-35-dimethyl-2-nitrimino-123456-hexahydro-135-triazine]
  • Zhao, L. L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.researchgate.net/publication/51448891_2-Chloro-5-chloromethyl-13-thiazole]

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Mass spectrometry fragmentation patterns of chlorothiazole-piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide: Mass Spectrometry Fragmentation of Chlorothiazole-Piperidine Compounds

Executive Summary

The chlorothiazole-piperidine scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of modulation agents for GPCRs and kinase inhibitors. Characterizing these compounds requires a nuanced understanding of mass spectrometry (MS) fragmentation dynamics, specifically the interplay between the electron-rich piperidine ring and the electron-deficient, halogenated thiazole heteroaromatic system.

This guide provides a definitive technical analysis of the fragmentation patterns of chlorothiazole-piperidine derivatives. Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation—why specific bonds break and how isotopic signatures validate structural assignments. This document is designed to serve as a self-validating protocol for structural elucidation in high-throughput medicinal chemistry campaigns.

Structural Anatomy & Isotopic Signatures

Before interpreting fragmentation, one must master the isotopic "fingerprint" of the chlorothiazole moiety.

  • The Chlorine Diagnostic : The presence of a chlorine atom provides an immediate internal standard. In any mass spectrum (MS1 or MS2), the chlorothiazole moiety will exhibit a characteristic 3:1 intensity ratio between the

    
    Cl and 
    
    
    
    Cl isotopes.
    • Application: If a fragment ion retains the chlorine, it must show this doublet separated by 2 Da. If the doublet is lost, the chlorine has been ejected (as

      
      Cl or HCl).
      
  • The Piperidine Protonation Site : In Electrospray Ionization (ESI) positive mode, the piperidine nitrogen is the most basic site (

    
    ), serving as the primary charge carrier (
    
    
    
    ). This localization of charge drives the subsequent fragmentation cascades, primarily via charge-proximal alpha-cleavage.

Fragmentation Mechanics: The "Why" and "How"

The fragmentation of chlorothiazole-piperidines is governed by three competitive pathways. Understanding these allows you to predict spectral peaks for novel analogues.

Mechanism A: Piperidine Ring -Cleavage (Dominant)

The ionization of the piperidine nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen (the


-bond).
  • Process : The radical cation (in EI) or protonated species (in ESI/CID) undergoes ring opening.

  • Result : This often leads to the loss of alkyl substituents attached to the piperidine or the formation of iminium ions.

  • Diagnostic Ion : For an unsubstituted piperidine ring attached to a heteroaryl group, a characteristic ion at m/z 84 (tetrahydropyridinium) is frequently observed.

Mechanism B: Thiazole-Piperidine Bond Fission

The bond connecting the two ring systems is a pivot point for fragmentation.

  • Process : Heterolytic cleavage occurs between the piperidine nitrogen (or carbon, depending on linkage) and the thiazole carbon.

  • Result :

    • Path 1 : Charge retention on the piperidine fragment (common due to higher basicity).

    • Path 2 : Charge retention on the chlorothiazole fragment (observed if the piperidine is heavily substituted or electron-deficient).

  • Diagnostic Ion : The chlorothiazole cation appears at m/z 118/120 (for 2-chlorothiazole derivatives). This doublet is the "smoking gun" for the intact heteroaromatic core.

Mechanism C: Thiazole Ring Disassembly (RDA-like)

Under higher collision energies (CID), the thiazole ring itself can fragment.

  • Process : A Retro-Diels-Alder (RDA) type reaction or cleavage of the C-S / C-N bonds.[1]

  • Result : Loss of small neutral molecules like HCN (27 Da) or CS (44 Da).

  • Diagnostic Ion : Loss of HCN from the chlorothiazole cation (m/z 118) yields a fragment at m/z 91/93 (Cl-C=C-S

    
    ).
    

Comparative Analysis: Performance vs. Alternatives

When designing libraries, researchers often swap the chlorothiazole for fluorothiazole or chloropyridine. Here is how their MS profiles compare, aiding in rapid dereplication.

FeatureChlorothiazole-Piperidine Fluorothiazole-Piperidine Chloropyridine-Piperidine
Isotopic Pattern Distinct 3:1 (

Cl/

Cl) doublet.
Monoisotopic (

F only). No doublet.
Distinct 3:1 (

Cl/

Cl) doublet.
Ring Stability Moderate. Thiazole ring cleaves at high collision energy (CE).High. C-F bond is extremely strong; ring cleavage is rare.High. Pyridine is aromatic and very stable; requires higher CE.
Diagnostic Loss Loss of

Cl (35 Da)
or HCl (36 Da) is common.
Loss of HF (20 Da) is rare/difficult.Loss of HCN (27 Da) is the primary pathway.
Base Peak Often the Piperidine fragment (due to basicity).Often the Protonated Molecule (harder to fragment).Mixed; often shows [M+H-HCl] .

Key Insight : If you switch from Chloro- to Fluorothiazole, the mass spectrum simplifies (no isotope doublet), but the fragmentation becomes "harder" (requires higher Collision Energy), and the diagnostic "loss of halogen" peak usually disappears.

Experimental Protocols (Self-Validating)

To generate reproducible data for these compounds, follow this optimized LC-MS/MS workflow.

Objective : Maximize the detection of both the parent ion and the diagnostic chlorothiazole fragments.

Step 1: Sample Preparation

  • Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why? Methanol ensures solubility of the lipophilic thiazole; Formic acid ensures protonation of the piperidine nitrogen for ESI+.

  • Dilute to 1 µg/mL for direct infusion or LC injection.

Step 2: LC-MS Conditions

  • Source : Electrospray Ionization (ESI) in Positive Mode .

  • Column : C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spec Parameters :

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Low enough to preserve [M+H]+).

    • Collision Energy (CE): Ramp from 15 eV to 45 eV .

    • Why? Low CE (15 eV) confirms the parent isotope pattern. High CE (45 eV) forces the thiazole ring cleavage.

Step 3: Validation Criteria

  • Pass : Spectrum shows [M+H]+ with 3:1 isotope ratio AND fragment at m/z 118/120 OR m/z 84.

  • Fail : No isotope pattern (check for de-chlorination) or only intact parent seen (increase CE).

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation for a generic 4-(4-chlorothiazol-2-yl)piperidine structure.

FragmentationPathway Parent Parent Ion [M+H]+ (Chlorothiazole-Piperidine) m/z ~203/205 PathA Piperidine Ring Cleavage Parent->PathA Low CE (Alpha-Cleavage) PathB Linker Bond Cleavage Parent->PathB Med CE (Heterolysis) Frag1 Piperidine Cation m/z 84 PathA->Frag1 Charge on N Frag2 Chlorothiazole Cation m/z 118/120 (Diagnostic Doublet) PathB->Frag2 Charge on Thiazole Frag3 Thiazole Ring Fragment [M-HCN]+ m/z 91/93 Frag2->Frag3 High CE (-HCN)

Caption: Logical fragmentation cascade for Chlorothiazole-Piperidine. Blue: Parent; Green: Stable Amine Fragment; Red: Diagnostic Heteroaryl Fragment; Yellow: High-Energy Ring Degradation.

Summary Data Table: Characteristic Ions

Use this table to quickly assign peaks in your raw data.

m/z ValueIon IdentityMechanismDiagnostic Note
[M+H]+ Protonated ParentESI ProtonationMust show 3:1 isotope ratio.
118 / 120 Chlorothiazole CationLinker CleavagePrimary confirmation of the core scaffold.
84 Piperidine RingRing Fission / Linker CleavageCommon to all piperidines; not unique.
91 / 93 [Chlorothiazole - HCN]+Thiazole Ring OpeningConfirms the thiazole ring structure.
36 / 38 HCl (Neutral Loss)EliminationLook for mass shift of [M+H - 36].

References

  • BenchChem Application Notes . Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • NIST Mass Spectrometry Data Center . Chlorothiazide Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[3] Retrieved from

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from

  • Sharma, V. P. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Retrieved from

  • University of Southampton . A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. Retrieved from

Sources

Advanced Characterization Guide: Thiazole-Piperidine Scaffolds via ATR-FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy characterization of the thiazole ring in piperidine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The thiazole-piperidine pharmacophore represents a critical structural motif in modern medicinal chemistry, serving as the core scaffold for numerous antipsychotic, antimicrobial, and antidiabetic agents.[1] In the high-throughput environment of drug discovery, rapid and definitive structural validation is paramount.

This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against traditional characterization methodologies (Transmission IR, Raman, and NMR).[1][2] While NMR remains the gold standard for connectivity, this guide demonstrates how modern ATR-FTIR serves as a superior "first-pass" screening tool for the thiazole ring, offering specific vibrational fingerprints that validate the heterocyclic formation before expensive deuterated solvent analysis is required.

Technical Deep Dive: The Spectral Fingerprint

To effectively characterize this derivative, one must distinguish the aromatic, planar vibrations of the thiazole ring from the aliphatic, chair-conformation vibrations of the piperidine moiety.

Causality in Vibrational Modes
  • Electronic Conjugation: The C=N bond in the thiazole ring is highly sensitive to electronic effects. If the piperidine ring is directly attached to the thiazole (e.g., at the C2 position), the lone pair on the piperidine nitrogen can participate in resonance, lowering the bond order of the thiazole C=N and shifting the absorption to a lower wavenumber (red shift).

  • Ring Strain & Breathing: The 5-membered thiazole ring exhibits characteristic "ring breathing" modes.[2] These are often coupled with C-S stretching, resulting in bands that are distinct from the 6-membered aliphatic piperidine ring.

Diagnostic Band Assignments

The following table synthesizes field-proven data for assigning key bands in thiazole-piperidine derivatives.

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityCausality/Notes
Thiazole Ring C=N Stretching 1600 – 1640 Medium-StrongDiagnostic band.[1][2] Shifts to ~1590 cm⁻¹ if conjugated with phenyl groups.
Thiazole Ring C-S Stretching 600 – 700 Weak-MediumOften found near 670-690 cm⁻¹.[2] Critical for confirming ring closure.
Thiazole Ring Ring Deformation 1320 – 1380 MediumIn-plane skeletal vibration involving C-N bonds.[2]
Piperidine Ring C-H Stretching (sp³) 2850 – 2950 StrongCharacteristic of the aliphatic chair structure. Distinct from aromatic C-H (>3000).[2]
Piperidine Ring CH₂ Scissoring 1440 – 1460 MediumTypical methylene deformation in the cyclic alkane.
Amine (Piperidine) N-H Stretching 3300 – 3500 MediumOnly present in secondary amines.[2] Disappears upon N-substitution.[2]

Comparative Analysis: Performance Evaluation

This section compares ATR-FTIR against alternative analytical techniques for the specific purpose of validating the thiazole-piperidine motif .

ATR-FTIR vs. Raman vs. ¹H-NMR[1][2]
FeatureATR-FTIR (The Product) Raman Spectroscopy ¹H-NMR (400 MHz)
Primary Detection Dipole moment changes (Polar bonds: C=N, C=O).[1][2]Polarizability changes (Non-polar/Symmetric: C-C, S-S).Magnetic nuclear spin (Connectivity).[2]
Thiazole Specificity High. C=N stretch is very strong and distinct.Medium. Good for ring breathing, but fluorescence can interfere.[1]High. Thiazole proton (C5-H) is a distinct singlet ~7.0-8.0 ppm.[2]
Piperidine Specificity Medium. Aliphatic C-H bands are generic.High. Skeletal vibrations of the chair conformation are distinct.High. Multiplets at 1.5-3.0 ppm define the ring.[2]
Sample Prep None. Direct solid/oil analysis.None. Direct analysis (glass/vial compatible).High. Requires deuterated solvents (CDCl₃/DMSO-d₆).[2][3]
Time per Sample < 1 minute.1–5 minutes (integration dependent).10–30 minutes (prep + shim + acquisition).
Cost per Run Negligible.Low.High (Solvents + Instrument time).[2]

Expert Insight: While Raman is theoretically better for the symmetric "ring breathing" of the thiazole, piperidine derivatives often contain impurities or fluorophores that cause massive fluorescence interference in Raman spectra (532 nm or 785 nm excitation). ATR-FTIR is more robust for crude reaction monitoring. [1][2]

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: To confirm the synthesis of a thiazole-piperidine derivative by identifying the formation of the C=N bond and retention of the aliphatic piperidine skeleton.

Equipment & Settings
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory.

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).[1][2]

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (screening) or 64 scans (publication quality).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Methodology
  • System Validation (The "Zero" Step):

    • Clean the diamond crystal with isopropanol.

    • Collect a Background Spectrum (air).[2] Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.

    • Self-Check: Run a standard Polystyrene film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Sample Application:

    • Solids: Place ~2 mg of the piperidine derivative on the crystal center. Apply pressure using the anvil until the "Energy Meter" or "Force Gauge" reaches the optimal zone (ensure intimate contact).

    • Oils/Gums: Apply a thin film. No pressure anvil needed.

  • Data Acquisition:

    • Collect the sample spectrum.[4]

    • Perform an ATR Correction (software algorithm) to adjust for the penetration depth dependence on wavelength (intensities at lower wavenumbers are artificially high in raw ATR data).

  • Spectral Interpretation (Decision Gate):

    • Pass: Distinct peak at ~1630 cm⁻¹ (Thiazole C=N) AND aliphatic peaks at 2850-2950 cm⁻¹.[2]

    • Fail (Unreacted Precursor): Presence of C=O (if starting from thioamide/ketone) or lack of aromatic C=N.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to characterization, highlighting where IR spectroscopy acts as the critical "Go/No-Go" gate.

G Start Synthesis (Hantzsch Condensation) Crude Crude Product (Thiazole-Piperidine) Start->Crude ATR ATR-FTIR Screening (The Product) Crude->ATR Rapid Check Decision Band Check: 1630 cm⁻¹ (C=N)? ATR->Decision Purify Recrystallization/ Chromatography Decision->Purify No (Impure) NMR ¹H-NMR / ¹³C-NMR (Confirmation) Decision->NMR Yes (Valid) Purify->ATR Re-test DFT DFT Calculation (Band Assignment) NMR->DFT Optional Validation

Caption: Operational workflow integrating ATR-FTIR as the primary screening gate to minimize waste of NMR resources on failed syntheses.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for band assignment foundations).

  • Laturwale, S. K., et al. (2023).[1][5][6] "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." International Journal of Pharmacy and Pharmaceutical Research, 28(2). Link[1][2]

  • Benchchem. (n.d.). "Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds." Link[1][2]

  • Mettler Toledo. (2025). "IR vs Raman Spectroscopy | Advantages & Limitations." Link[2]

  • Gaber, M., et al. (2017).[1] "Structural, thermogravimetric, B3LYP and biological studies on some heterocyclic thiosemicarbazide copper (II) complexes." Journal of Molecular Structure. (Provides DFT validation for thiazole C=N shifts).

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